Glycine, N-[[3-hydroxy-6-(trifluoromethoxy)-2-quinolinyl]carbonyl]-
Description
Substituent Position Effects
- 4-Chloro-8-(trifluoromethoxy)-2-(trifluoromethyl)quinoline (C₁₂H₅ClF₆NO): Chlorine at position 4 enhances halogen bonding but reduces solubility compared to the hydroxy group in the target compound.
- Ethyl cyano[2-nitro-5-(trifluoromethyl)phenyl]acetate (C₁₂H₉F₃N₂O₄): The nitro group at position 2 increases planarity, favoring π-stacking interactions absent in the hydroxy-substituted analog.
Electronic Effects
- Trifluoromethoxy vs. Trifluoromethyl : The -OCF₃ group in the target compound exerts stronger inductive (-I) effects than -CF₃, lowering the quinoline ring’s electron density (Evans-Polanyi parameter: σₚ = 0.52 vs. 0.43).
- Hydroxy vs. Methoxy : The hydroxy group at position 3 enables hydrogen-bond donation (pKₐ ~9.2), unlike methoxy derivatives, which rely solely on steric effects.
Conformational Flexibility
- Glycine vs. Aliphatic Side Chains : The glycine moiety’s rotational freedom contrasts with rigid aliphatic chains in derivatives like N-[[2-[[3-(trifluoromethyl)phenyl]amino]-3-pyridinyl]carbonyl]glycine, which adopts a fixed trans-amide conformation due to intramolecular hydrogen bonding.
Properties
CAS No. |
189359-10-2 |
|---|---|
Molecular Formula |
C13H9F3N2O5 |
Molecular Weight |
330.22 g/mol |
IUPAC Name |
2-[[3-hydroxy-6-(trifluoromethoxy)quinoline-2-carbonyl]amino]acetic acid |
InChI |
InChI=1S/C13H9F3N2O5/c14-13(15,16)23-7-1-2-8-6(3-7)4-9(19)11(18-8)12(22)17-5-10(20)21/h1-4,19H,5H2,(H,17,22)(H,20,21) |
InChI Key |
VXZFMTNKQPTCBU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC(=C(C=C2C=C1OC(F)(F)F)O)C(=O)NCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Quinoline Core with 3-Hydroxy and 6-(Trifluoromethoxy) Substituents
The quinoline scaffold is typically synthesized using modified Friedländer quinoline synthesis or related catalytic methods:
Indirect Friedländer Synthesis : This method involves oxidative cyclization of 2-aminobenzyl alcohols with ketones or enones under catalytic conditions. Recent advances use iridium or copper catalysts with mild oxidants such as DMSO or air, enabling high atom economy and operational simplicity at moderate temperatures (room temperature to ~120 °C).
Catalytic Systems : Iridium-catalyzed transfer hydrogenation and copper(II)-catalyzed Ullman-type domino reactions have been employed to construct quinoline rings with various substituents, including electron-withdrawing groups like trifluoromethoxy. These methods provide good regioselectivity and yields (40–95%).
Functional Group Introduction : The trifluoromethoxy group can be introduced via electrophilic aromatic substitution or by using trifluoromethoxy-substituted precursors in the quinoline synthesis step. Hydroxylation at the 3-position is typically achieved by starting with appropriately substituted aminobenzyl alcohols or by post-synthetic modification.
Formation of the Amide Bond with Glycine
The coupling of the quinoline-2-carboxylic acid derivative (or its activated form) with glycine is a key step.
Activation Methods : Commonly, the carboxyl group on the quinoline derivative is activated using carbodiimides (e.g., EDC, DCC) or mixed anhydrides to facilitate amide bond formation with glycine under mild conditions.
Direct Coupling : Alternatively, the quinoline-2-carbonyl chloride intermediate can be prepared and reacted with glycine or its esters to form the amide linkage efficiently.
Purification and Yield : The amide formation typically proceeds with moderate to high yields (60–90%) depending on the activation method and reaction conditions.
Representative Synthetic Route Summary
| Step | Reaction Type | Reagents/Catalysts | Conditions | Outcome |
|---|---|---|---|---|
| 1 | Quinoline ring formation (Friedländer or modified) | 2-aminobenzyl alcohol derivative + ketone/enone, Ir or Cu catalyst, DMSO or air oxidant | Room temp to 120 °C | 3-hydroxy-6-(trifluoromethoxy)-2-quinolinyl intermediate |
| 2 | Functional group introduction (if needed) | Electrophilic substitution or nucleophilic substitution | Mild conditions | Introduction of trifluoromethoxy or hydroxy groups |
| 3 | Carboxyl activation | Carbodiimide (EDC, DCC) or acid chloride formation | 0–25 °C | Activated quinoline-2-carboxylic acid derivative |
| 4 | Amide coupling with glycine | Glycine or glycine ester, base (e.g., triethylamine) | Room temp | Glycine, N-[[3-hydroxy-6-(trifluoromethoxy)-2-quinolinyl]carbonyl]- |
Detailed Research Findings
Catalyst Efficiency : Iridium and copper catalysts have been shown to improve yields and selectivity in quinoline synthesis, reducing the need for harsh conditions and hazardous reagents.
Substituent Effects : Electron-withdrawing groups like trifluoromethoxy enhance the reactivity of the quinoline ring in subsequent coupling steps and improve the biological activity profile of the final compound.
Green Chemistry Aspects : Use of air or oxygen as oxidants and mild reaction conditions aligns with environmentally friendly synthesis protocols.
Amide Bond Formation : The choice of coupling reagent and solvent critically affects the purity and yield of the final amide product. Carbodiimide-mediated coupling in solvents like DMF or dichloromethane is standard.
Summary Table of Preparation Methods
| Preparation Stage | Method | Key Reagents | Conditions | Yield Range | Notes |
|---|---|---|---|---|---|
| Quinoline synthesis | Indirect Friedländer synthesis | 2-aminobenzyl alcohol, ketone/enone, Ir or Cu catalyst, DMSO | RT to 120 °C | 40–95% | High atom economy, mild conditions |
| Substituent introduction | Electrophilic aromatic substitution or precursor use | Trifluoromethoxy reagents | Mild | Variable | Requires regioselectivity control |
| Carboxyl activation | Carbodiimide or acid chloride formation | EDC, DCC, SOCl2 | 0–25 °C | High | Efficient for amide coupling |
| Amide coupling | Reaction with glycine | Glycine, base (TEA) | RT | 60–90% | Standard peptide coupling |
Chemical Reactions Analysis
Rh(III)-Catalyzed Dimerization
-
Conditions : Rh(III)/HFIP (hexafluoroisopropanol) under aerobic or anaerobic conditions .
-
Outcome : Forms indolo[3,2-c]quinoline derivatives (e.g., 16a ) with high atom economy (85–92% yield) .
Cu-Catalyzed Domino Reactions
-
Substrate : 2-bromobenzaldehydes (24 ) or 2-bromobenzyl bromides (25 ) .
-
Conditions : Cu(II) catalyst in DMF, ligand-free, 80–120°C .
-
Outcome : Forms pyrimidine-fused quinolines (26 ) via C–C and C–N bond formation (58–96% yield) .
| Method | Catalyst | Key Intermediate | Yield (%) | Reference |
|---|---|---|---|---|
| Rh(III)-dimerization | Rh(III)/HFIP | 2-alkynylaniline | 85–92 | |
| Cu-catalyzed domino | Cu(II) | 2-bromobenzaldehyde | 58–96 |
Photoredox Trifluoromethylation
-
Conditions : Eosin Y catalyst, visible light, continuous-flow system .
-
Outcome : α-Trifluoromethyl ketones via enol-keto tautomerization (70–90% yield) .
Electrophilic Substitution
-
Substrate : Pre-formed quinoline derivatives with electron-rich aromatic rings .
-
Reagent : Trifluoromethylating agents (e.g., Umemoto’s reagent) .
-
Outcome : Direct substitution at the 6-position of quinoline .
Hydroxylation at the 3-Position
Hydroxylation is achieved via directed C–H activation or oxidation:
Directed Ortho-Metalation
Oxidation of Methyl Groups
Coupling with Glycine Moiety
The glycine unit is attached via amide bond formation:
Peptide Coupling
-
Substrate : Carboxylic acid derivative of quinoline (e.g., 34 ) .
-
Outcome : Forms glycine-conjugated quinoline (40–95% yield) .
Ullmann-Type Coupling
Stability and Reactivity
-
Hydroxyl Group : Participates in hydrogen bonding, increasing solubility in polar solvents . Susceptible to oxidation under strong acidic/alkaline conditions .
-
Trifluoromethoxy Group : Electron-withdrawing effect deactivates the quinoline ring toward electrophilic substitution but stabilizes radical intermediates .
-
Glycine Linkage : Hydrolytically stable at neutral pH but prone to cleavage under prolonged basic conditions (pH > 10) .
| Functional Group | Reactivity Concerns | Stabilizing Conditions |
|---|---|---|
| 3-Hydroxy | Oxidation to quinone | Inert atmosphere, antioxidants |
| 6-Trifluoromethoxy | Radical degradation | Avoid UV light |
| Glycine amide | Hydrolysis at high pH | Neutral buffer systems |
Key Research Findings
-
Regioselectivity : Cu(OTf)₂ enables site-selective annulation for quinoline synthesis .
-
Radical Stability : Trifluoromethoxy groups enhance radical intermediates’ longevity, aiding photoredox applications .
-
Biochemical Interactions : The glycine moiety enhances binding to enzymatic active sites (e.g., HIF-α modulators) .
Scientific Research Applications
Pharmaceutical Applications
1.1 Anticancer Activity
Research has indicated that compounds similar to Glycine, N-[[3-hydroxy-6-(trifluoromethoxy)-2-quinolinyl]carbonyl]- exhibit promising anticancer properties. Quinoline derivatives have been studied for their ability to inhibit protein kinases, which are critical in cancer cell proliferation. The modulation of these enzymes can lead to reduced tumor growth and improved patient outcomes in cancer therapies .
1.2 Antimicrobial Properties
Quinoline-based compounds have also demonstrated antimicrobial activity against various pathogens. Their mechanism often involves the disruption of bacterial cell membranes or interference with essential metabolic pathways, making them candidates for developing new antibiotics .
Biochemical Research
2.1 Enzyme Inhibition Studies
The compound's structure allows it to interact with specific enzymes, making it valuable in biochemical research. Studies focusing on enzyme inhibition provide insights into metabolic pathways and can lead to the discovery of new therapeutic targets .
2.2 Molecular Probes
Due to its unique chemical properties, Glycine, N-[[3-hydroxy-6-(trifluoromethoxy)-2-quinolinyl]carbonyl]- can serve as a molecular probe in various biological assays. It can be utilized to study cellular processes and interactions at a molecular level, aiding in the understanding of complex biological systems .
Material Science Applications
3.1 Development of Functional Materials
The compound's chemical structure lends itself to the development of functional materials, such as sensors and catalysts. Its ability to undergo specific chemical reactions can be harnessed for creating materials with tailored properties for industrial applications .
3.2 Coatings and Polymers
In material science, derivatives of quinoline compounds are explored for their potential use in coatings and polymers due to their stability and resistance to environmental degradation. This makes them suitable for applications in protective coatings for various surfaces .
Case Studies
| Study | Application | Findings |
|---|---|---|
| Study on Anticancer Properties | Investigated the effects of quinoline derivatives on cancer cell lines | Found significant inhibition of cell proliferation in multiple cancer types |
| Antimicrobial Activity Assessment | Evaluated the efficacy against bacterial strains | Demonstrated effective bacterial growth inhibition |
| Enzyme Inhibition Research | Analyzed interactions with specific protein kinases | Identified potential therapeutic targets for drug development |
Mechanism of Action
The mechanism of action of 2-(3-Hydroxy-6-(trifluoromethoxy)quinoline-2-carboxamido)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy and trifluoromethoxy groups can participate in hydrogen bonding and other interactions, while the quinoline core can engage in π-π stacking and other non-covalent interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Substituent Effects: Trifluoromethoxy vs. Chloro
A closely related analog is N-[(6-Chloro-3-hydroxy-2-quinolinyl)carbonyl]glycine (C₁₂H₉ClN₂O₄, MW 280.664 g/mol) . This compound differs only in the substituent at position 6 of the quinoline ring (chloro vs. trifluoromethoxy). Key comparisons include:
| Property | Target Compound (-OCF₃) | Chloro Analog (-Cl) |
|---|---|---|
| Molecular Weight | ~313.2 g/mol* | 280.664 g/mol |
| Substituent Electronic Effects | Strongly electron-withdrawing (-OCF₃) | Moderately electron-withdrawing (-Cl) |
| Hydrogen Bonding | Enhanced acidity of 3-hydroxy group due to -OCF₃ | Less acidic 3-hydroxy group |
| Lipophilicity | Higher (CF₃ group increases hydrophobicity) | Lower |
*Estimated based on chloro analog’s MW + OCF₃ (63 g/mol) – Cl (35.5 g/mol).
The trifluoromethoxy group’s larger size and hydrophobicity may improve membrane permeability compared to the chloro analog, a critical factor in drug design .
Comparison with Agrochemical Triflumuron
Triflumuron (2-chloro-N-(((4-(trifluoromethoxy)phenyl)amino)carbonyl)benzamide), a pesticide, shares the trifluoromethoxy substituent but features a benzamide core instead of a quinoline-glycine structure . Despite structural differences, the presence of -OCF₃ in both compounds highlights its utility in agrochemicals, likely due to:
- Enhanced Stability : Resistance to metabolic degradation.
- Bioactivity : Electron-withdrawing groups often enhance binding to enzymatic targets.
This suggests that the target compound’s -OCF₃ group could similarly confer stability or bioactivity, though its glycine-quinoline scaffold may orient it toward pharmaceutical rather than pesticidal applications.
Biological Activity
Glycine, N-[[3-hydroxy-6-(trifluoromethoxy)-2-quinolinyl]carbonyl]- is a compound that has garnered attention due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound is characterized by its unique structure, which includes a glycine moiety and a quinoline derivative. The trifluoromethoxy group enhances its pharmacological properties, making it an interesting candidate for various therapeutic applications.
Cytoprotective Effects
Research indicates that glycine derivatives can exert protective effects on cells under stress conditions. A study demonstrated that glycine protects hepatocytes from injury caused by anoxia and mitochondrial inhibitors. The addition of glycine to rewarming media significantly improved cell viability after cold ischemia, highlighting its role as a cytoprotective agent .
Table 1: Protective Effects of Glycine on Hepatocytes
| Condition | Cell Viability (%) | Glycine Concentration (mmol/L) |
|---|---|---|
| Control | 100 | 0 |
| Anoxia | 30 | 3 |
| Mitochondrial Inhibitors | 25 | 3 |
| Cold Ischemia | 20 | 3 |
The cytoprotective effects of glycine are believed to involve several mechanisms:
- Inhibition of Apoptosis : Glycine modulates apoptotic pathways, promoting cell survival during stress.
- Regulation of Mitochondrial Function : It helps maintain mitochondrial integrity and function under adverse conditions.
- Antioxidant Properties : Glycine exhibits antioxidant activity, reducing oxidative stress in cells.
Study on Hepatocyte Preservation
A pivotal study investigated the role of glycine in preserving isolated rat hepatocytes. The results showed that glycine significantly reduced lactate dehydrogenase leakage, indicating enhanced cell membrane stability during hypothermic preservation. This effect was specific compared to other amino acids tested .
Clinical Implications
Given its protective properties, glycine and its derivatives may have therapeutic potential in conditions such as liver transplantation and ischemia-reperfusion injury. Further clinical trials are necessary to explore these applications.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing Glycine, N-[[3-hydroxy-6-(trifluoromethoxy)-2-quinolinyl]carbonyl]-, and how can reaction conditions be optimized?
- Methodology : The compound’s synthesis likely involves coupling a quinoline-derived carboxylic acid (e.g., 3-hydroxy-6-(trifluoromethoxy)quinoline-2-carboxylic acid) with glycine. A two-step approach is common:
Activation of the carboxyl group : Use carbodiimides (e.g., EDC or DCC) with catalytic DMAP in anhydrous DMF or THF to form an active ester intermediate.
Amide bond formation : React the activated intermediate with glycine under basic conditions (e.g., triethylamine or pyridine).
- Optimization : Monitor reaction progress via TLC or HPLC. Adjust solvent polarity (e.g., DMF for solubility vs. THF for milder conditions) and stoichiometry (1.2–1.5 equivalents of glycine) to improve yield. Purify via column chromatography (silica gel, 5–10% MeOH in DCM) .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should be prioritized?
- Key Techniques :
- ¹H/¹³C NMR : Confirm the quinoline scaffold (aromatic protons at δ 7.5–9.0 ppm), trifluoromethoxy group (¹⁹F NMR: δ -55 to -60 ppm), and glycine’s NH/CH₂ signals (δ 3.8–4.2 ppm for CH₂; δ 8.5–9.5 ppm for amide NH).
- HRMS : Verify molecular ion ([M+H]⁺ or [M-H]⁻) and isotopic patterns (e.g., chlorine/fluorine signatures).
- IR : Detect amide C=O stretch (~1650–1680 cm⁻¹) and hydroxyl groups (~3200–3500 cm⁻¹) .
Q. How can researchers ensure the compound’s purity for biological assays, and what analytical methods are critical for quality control?
- Purification : Use reverse-phase HPLC (C18 column, gradient of H₂O/ACN with 0.1% TFA) to isolate ≥95% pure product.
- Quality Control :
- HPLC-UV/MS : Assess purity and detect trace impurities.
- Elemental Analysis : Confirm C, H, N, and F content (±0.3% deviation).
- Melting Point : Compare with literature values (if available) to validate crystallinity .
Advanced Research Questions
Q. What strategies can resolve contradictions in reported bioactivity data for this compound, particularly in enzyme inhibition assays?
- Root Causes : Variability may arise from assay conditions (e.g., buffer pH, ionic strength) or compound stability (e.g., hydrolysis of the trifluoromethoxy group).
- Resolution :
- Dose-Response Curves : Perform assays in triplicate across multiple concentrations (e.g., 0.1–100 μM) to calculate IC₅₀ values.
- Stability Studies : Use LC-MS to monitor compound degradation in assay buffers (e.g., PBS, DMEM) over 24–72 hours.
- Control Experiments : Include known inhibitors (e.g., staurosporine for kinases) to validate assay robustness .
Q. How can computational modeling guide the design of derivatives with enhanced binding affinity to target proteins?
- Approach :
Docking Studies : Use software like AutoDock Vina to predict binding poses of the quinoline-glycine scaffold in target active sites (e.g., kinases or proteases).
QSAR Analysis : Correlate substituent effects (e.g., electron-withdrawing groups on the quinoline ring) with experimental IC₅₀ values.
MD Simulations : Assess binding stability over 50–100 ns trajectories (e.g., with GROMACS) to identify critical residues for interaction .
Q. What experimental protocols are recommended to investigate the compound’s metabolic stability in hepatic microsomes?
- Procedure :
Incubation : Mix compound (1–10 μM) with pooled human or rat liver microsomes (0.5 mg/mL) and NADPH-regenerating system in PBS (37°C, pH 7.4).
Sampling : Collect aliquots at 0, 5, 15, 30, and 60 minutes; quench with ice-cold ACN.
Analysis : Quantify parent compound degradation via LC-MS/MS. Calculate intrinsic clearance (CLₐᵤₜ) using the half-life method .
Q. How should researchers address discrepancies in reported synthetic yields (e.g., 43% vs. 65%) for this compound?
- Troubleshooting :
- Reagent Purity : Ensure glycine and quinoline acid precursors are anhydrous and ≥98% pure (validate via NMR).
- Oxygen Sensitivity : Conduct reactions under nitrogen to prevent oxidation of the hydroxyquinoline moiety.
- Workup Optimization : Replace aqueous washes with solid-phase extraction (e.g., Strata™ C18-E cartridges) to minimize product loss .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
